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Compound of Interest

Compound Name: 2,6-Dimethoxy-4-propylphenol

Cat. No.: B1580997

An In-depth Technical Guide to 2,6-Dimethoxy-4-propylphenol in Food and Flavor Chemistry

Introduction

2,6-Dimethoxy-4-propylphenol, also known by synonyms such as 4-Propylsyringol and FEMA
number 3729, is a phenolic organic compound with the chemical formula C11H1603.[1][2] It
belongs to the class of methoxyphenols, which are characterized by a methoxy group attached
to the benzene ring of a phenol moiety.[3] This compound is a significant contributor to the
flavor and aroma profiles of various foods, particularly those that undergo smoking or aging
processes. Its characteristic smoky, phenolic, and spicy notes make it a valuable ingredient in
the flavor and fragrance industry.[1][4] This guide provides a comprehensive overview of the
chemical properties, natural occurrence, analytical methodologies, and sensory aspects of 2,6-
dimethoxy-4-propylphenol for researchers and professionals in food science and drug
development.

Physicochemical Properties

The fundamental physical and chemical characteristics of 2,6-dimethoxy-4-propylphenol are
summarized in the table below. These properties are crucial for its extraction, analysis, and
application in various food matrices.
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Property Value Source
Molecular Formula C11H1603 [1][5]
Molecular Weight 196.24 g/mol [2][5]
CAS Number 6766-82-1 [11[2]
Appearance Water white liquid [61[7]
Boiling Point 300.8°C at 760 mmHg [1]
Density 1.059 - 1.076 g/cm3 [1112]
Refractive Index 1.513-1.530 [11[2]

. Insoluble in water; soluble in
Solubility [2][6]
fat and ethanol

Vapor Pressure 0.000613 mmHg at 25°C [1]

Natural Occurrence and Formation Pathway

2,6-Dimethoxy-4-propylphenol is a naturally occurring compound found in a variety of food
products. It has been identified in smoked foods such as cured pork and fatty fish, as well as in
dried bonito fish.[1] Its presence is also noted in alcoholic beverages like grape brandy, rum,
and whiskey, and in tea and mate.[4]

The primary formation pathway of 2,6-dimethoxy-4-propylphenol and other related phenolic
flavor compounds is the thermal degradation of lignin.[8][9][10] Lignin, a complex polymer rich
in aromatic subunits, is a major component of wood. During the smoking of food, the controlled
combustion of wood at high temperatures breaks down the lignin structure into a myriad of
smaller, volatile compounds, including methoxyphenols. Specifically, the syringyl units within
the lignin polymer are precursors to syringol derivatives like 2,6-dimethoxy-4-propylphenol.

Figure 1: Simplified pathway of lignin degradation to form 2,6-dimethoxy-4-propylphenol.

Role in Food and Flavor Chemistry

The distinct organoleptic properties of 2,6-dimethoxy-4-propylphenol make it a key
contributor to the sensory profile of many foods. It is primarily associated with smoky and
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phenolic aromas.

Organoleptic Profile

The flavor profile of 2,6-dimethoxy-4-propylphenol is complex, with multiple descriptors
identified by sensory panels. The table below summarizes its sensory characteristics and those
of closely related compounds that are often found alongside it in food systems.

Compound Odor/Flavor Descriptors Source

) Phenolic, smoky, spicy, woody,
2,6-Dimethoxy-4-propylphenol burnt [11][12][13]
urn

2,6-Dimethoxyphenol

) Smoky, sweet, clove-like [14][15]
(Syringol)

2-Methoxy-4-propylphenol ] )
) Clove, spicy, phenolic, sweet [4]
(Dihydroeugenol)

) Smoky, meaty, phenolic,
4-Allyl-2,6-dimethoxyphenol [16]
sweet, ham, woody

Applications in the Flavor Industry

Due to its desirable sensory attributes, 2,6-dimethoxy-4-propylphenol is utilized as a flavoring
agent in the food industry.[1][2] It is particularly effective in enhancing the profiles of:

e Smoke flavors: It imparts a realistic and deep smoke character, especially reminiscent of oak
smoke.[15]

e Savory products: It contributes to the flavor of ham, bacon, and various seafoods.[15]
e Spicy and sweet flavors: It can add complexity to clove, cinnamon, and vanilla profiles.[4]

o Fruit and beverage flavors: It has been noted to add depth to cranberry, banana, and
pineapple flavors.[15]

Experimental Protocols
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Accurate identification and quantification of 2,6-dimethoxy-4-propylphenol in food matrices,
as well as the characterization of its sensory impact, require specific analytical methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

GC-MS is the standard technique for the analysis of volatile and semi-volatile compounds like
2,6-dimethoxy-4-propylphenol in complex food samples.

Objective: To identify and quantify 2,6-dimethoxy-4-propylphenol in a liquid smoke or smoked
food sample.

Materials:

Gas chromatograph coupled with a mass spectrometer (GC-MS)

o DB-5MS capillary column (or equivalent non-polar column)

e Dichloromethane (DCM) or diethyl ether (analytical grade)

¢ Anhydrous sodium sulfate

o Sample vials, micropipettes, and a rotary evaporator

e 2,6-Dimethoxy-4-propylphenol standard

 Internal standard (e.g., a deuterated analog or a compound with similar properties not
present in the sample)

Procedure:

e Sample Preparation (Liquid-Liquid Extraction):

1. For liquid samples (e.g., liquid smoke, whiskey), take a known volume (e.g., 10 mL) and
dilute with deionized water.

2. For solid samples (e.g., smoked fish), homogenize a known weight (e.g., 5 g) with
deionized water.
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3. Spike the sample with a known amount of the internal standard.

4. Perform a liquid-liquid extraction by adding 20 mL of DCM and shaking vigorously for 2
minutes. Allow the layers to separate.

5. Collect the organic (DCM) layer. Repeat the extraction two more times with fresh DCM.
6. Combine the organic extracts and dry over anhydrous sodium sulfate.

7. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a
rotary evaporator.

e GC-MS Analysis:
1. Inject 1 pL of the concentrated extract into the GC-MS system.

2. Use the parameters outlined in the table below (these are typical starting parameters and
may require optimization).

Parameter Setting

Injector Temperature 250 °C

Injection Mode Splitless (or split 10:1)
Carrier Gas Helium at 1.0 mL/min

Start at 50 °C (hold 2 min), ramp to 250 °C at 8

Oven Program ) )
°C/min, hold for 10 min

MS Transfer Line Temp 280 °C

lon Source Temp 230 °C

lonization Mode Electron lonization (El) at 70 eV
Mass Scan Range 35 - 350 amu

o Data Analysis:
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1. Identify the peak for 2,6-dimethoxy-4-propylphenol by comparing its retention time and
mass spectrum to that of the pure standard. The mass spectrum will show a characteristic
fragmentation pattern, including the molecular ion peak.

2. Quantify the compound by creating a calibration curve using the peak area ratio of the
analyte to the internal standard at different concentrations.
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Figure 2: General workflow for the GC-MS analysis of 2,6-dimethoxy-4-propylphenol.
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Sensory Evaluation Protocol

Descriptive sensory analysis is used to characterize the specific aroma and flavor attributes of
2,6-dimethoxy-4-propylphenol.

Objective: To develop a descriptive sensory profile of 2,6-dimethoxy-4-propylphenol.

Panelists: A panel of 8-12 trained individuals with demonstrated experience in descriptive
analysis of food flavors.

Materials:

e 2,6-Dimethoxy-4-propylphenol diluted in a neutral medium (e.g., deodorized oil or
propylene glycol) at various concentrations (e.g., 1, 10, 100 ppm).

o A set of reference standards for aroma attributes (e.g., clove oil for "spicy," liquid smoke for
"smoky," guaiacol for "phenolic").

e Sensory evaluation booths with controlled lighting and ventilation.
o Unsalted crackers and purified water for palate cleansing.

o Computerized data collection system or paper ballots.
Procedure:

e Panel Training and Lexicon Development:

1. In initial sessions, present the panelists with the reference standards and different
concentrations of the target compound.

2. Through open discussion, the panel agrees on a set of descriptive terms (a lexicon) that
accurately describe the aroma and flavor of 2,6-dimethoxy-4-propylphenol (e.g., smoky,
phenolic, spicy, woody, sweet).

3. Panelists are trained to use these terms consistently and to rate their intensity on a
standardized scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely
intense).
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e Formal Evaluation:
1. Samples are prepared and coded with random three-digit numbers.

2. Samples are presented to the panelists in a randomized and balanced order to minimize
carry-over effects.

3. Panelists evaluate each sample individually in the sensory booths. They first assess the
aroma by sniffing, then the flavor by tasting.

4. For each sample, panelists rate the intensity of each attribute from the developed lexicon
on the 15-point scale.

5. Panelists cleanse their palates with water and crackers between samples.
e Data Analysis:

1. The intensity ratings from all panelists are collected and averaged for each attribute and
each sample.

2. Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in
the perceived intensities between different concentrations of the compound.

3. The results are often visualized using a spider plot or bar chart to represent the sensory
profile.
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Figure 3: Workflow for a descriptive sensory analysis protocol.
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Conclusion

2,6-Dimethoxy-4-propylphenol is a pivotal compound in the realm of food and flavor
chemistry. Its formation from the thermal degradation of lignin directly links it to the
characteristic flavors of smoked and grilled foods. With a distinct sensory profile described as
smoky, phenolic, and spicy, it serves as both a key natural flavor component and a valuable
tool for flavorists seeking to create or enhance specific flavor profiles in a wide array of
products. The analytical and sensory protocols detailed in this guide provide a framework for
the accurate assessment and characterization of this important flavor molecule, enabling
further research into its role in food systems and its application in the development of new and
innovative food products.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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